

Application of C17510 Beryllium Copper in Resistance Welding Electrodes

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Compound of Interest

Compound Name: C 175

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Abstract:

This document provides detailed application notes and protocols for the use of C17510, a beryllium copper alloy, in resistance welding electrodes. C17510, also known as RWMA Class 3 alloy, is a heat-treatable copper alloy containing nickel and beryllium.[1][2] It is distinguished by its unique combination of high tensile strength, hardness, and moderate electrical and thermal conductivity, making it a suitable material for specific and demanding resistance welding applications.[3] These properties ensure dimensional stability, longevity, and reliable performance under heavy loads and at elevated temperatures.[1] This document is intended for materials scientists, researchers, and welding engineers seeking to understand and optimize the use of C17510 electrodes.

Introduction to C17510 (RWMA Class 3)

C17510 is a specialized copper alloy that balances mechanical strength with electrical and thermal conductivity.[1] Unlike higher conductivity copper alloys (like RWMA Class 1 and 2), C17510's primary advantage is its superior hardness and strength, which are comparable to tool steels.[4] This makes it particularly effective for applications involving high-resistance materials and high-pressure welding.

Key characteristics include:

- **High Strength and Hardness:** C17510 can be heat-treated to achieve significant hardness, which provides excellent resistance to deformation and wear under the high pressures of

resistance welding.[1]

- **Moderate Conductivity:** It possesses an electrical conductivity of 45-60% IACS (International Annealed Copper Standard).[1][3][5] While lower than Class 1 or 2 alloys, this conductivity is sufficient for many applications and is balanced by its mechanical properties.[2]
- **Good Thermal Conductivity:** The alloy's ability to dissipate heat helps to prevent overheating of the electrode and the workpiece.[4]
- **Corrosion Resistance:** The addition of nickel enhances its resistance to corrosion and oxidation, which is beneficial in various industrial environments.[1]

C17510 is frequently used for projection welding dies, flash and butt welding dies, and for spot and seam welding of high-resistance materials like stainless steels.[1][6]

Quantitative Data and Material Properties

The properties of C17510 can be optimized through heat treatment. The following tables summarize the typical chemical composition and mechanical properties of this alloy.

Table 1: Chemical Composition of C17510

Element	Content (%)
Beryllium (Be)	0.2 - 0.6
Nickel (Ni)	1.4 - 2.2
Cobalt (Co)	0.3 (max)
Iron (Fe)	0.1 (max)
Silicon (Si)	0.2 (max)
Aluminum (Al)	0.2 (max)
Copper (Cu)	Balance

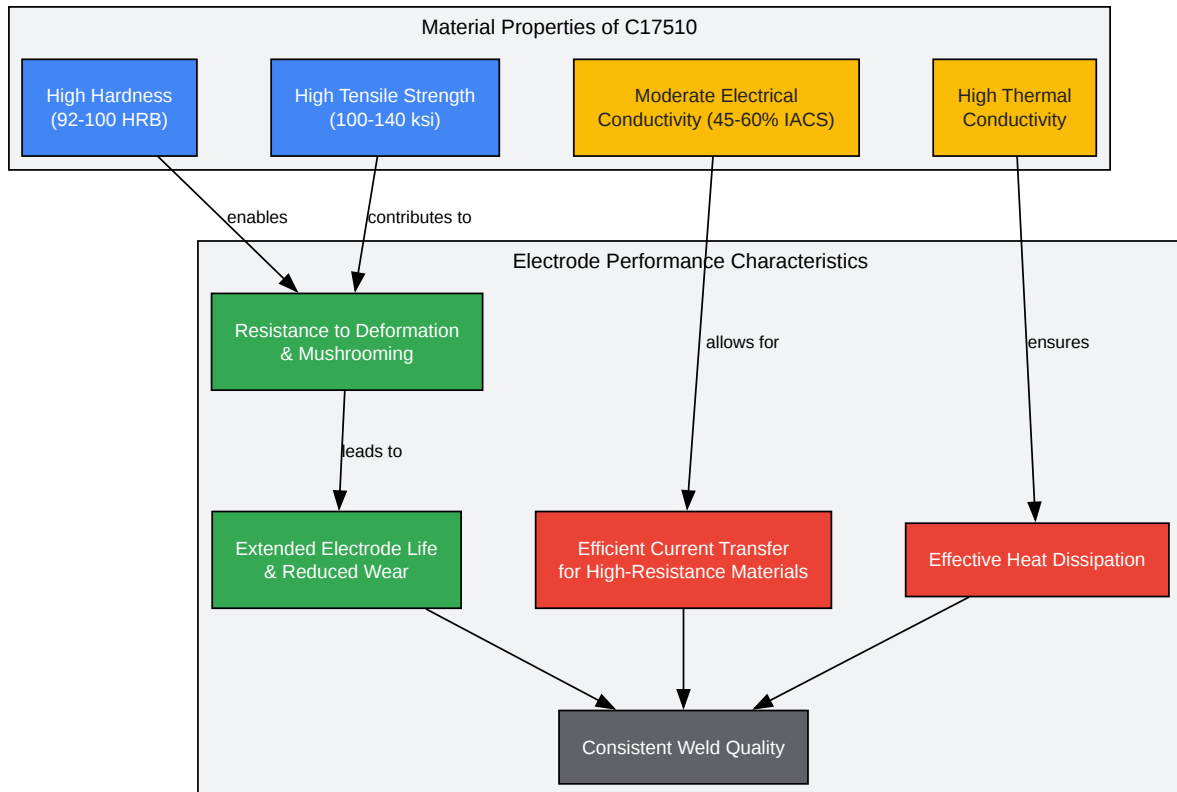
Source: Data compiled from multiple sources.[3][7][8]

Table 2: Typical Mechanical and Electrical Properties of C17510 (Heat Treated)

Property	Value
Ultimate Tensile Strength	100 - 140 ksi (689 - 965 MPa)[3]
Yield Strength (0.2% Offset)	80 - 100 ksi (552 - 689 MPa)[5]
Hardness (Rockwell)	92 - 100 HRB[5]
Electrical Conductivity	45 - 60% IACS[1][3][5]
Elongation	9 - 10%[1][5]

Logical Relationship of Properties to Performance

The performance of a C17510 resistance welding electrode is a direct result of the interplay between its fundamental material properties. The following diagram illustrates this relationship.



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Caption: Relationship between C17510 properties and electrode performance.

Experimental Protocols

The following are standard protocols for evaluating the performance and properties of C17510 resistance welding electrodes.

Protocol for Hardness Testing

Objective: To determine the Rockwell hardness of the C17510 electrode material to ensure it meets specifications after heat treatment.

Equipment:

- Rockwell Hardness Tester
- B-scale indenter (1/16-inch steel ball)
- 100 kgf major load
- Flat, polished sample of C17510 material

Procedure:

- Ensure the surface of the C17510 sample is clean, smooth, and free from oxides or lubricants.
- Place the sample securely on the anvil of the hardness tester.
- Apply a minor load of 10 kgf.
- Apply the major load of 100 kgf.
- After the needle comes to a rest, release the major load.
- Read the hardness value directly from the dial on the B scale (HRB).
- Repeat the measurement at least three times in different locations on the sample and calculate the average to ensure consistency.

Protocol for Electrical Conductivity Measurement

Objective: To measure the electrical conductivity of the C17510 electrode as a percentage of the International Annealed Copper Standard (% IACS).

Equipment:

- Eddy current conductivity meter

- C17510 sample with a clean, flat surface
- Conductivity standards for calibration

Procedure:

- Calibrate the eddy current conductivity meter using known conductivity standards.
- Ensure the surface of the C17510 sample is clean and free of any coatings or oxidation.
- Place the probe of the conductivity meter flat against the surface of the sample.
- Take the reading displayed by the meter.
- Repeat the measurement at several points on the sample to ensure a representative value.
- Record the average conductivity in % IACS.

Protocol for Electrode Wear and Performance Testing

Objective: To evaluate the performance of C17510 electrodes under simulated or actual welding conditions, focusing on wear resistance and weld quality.

Equipment:

- Resistance spot welding machine
- C17510 electrodes
- Workpiece material (e.g., stainless steel sheets)
- Universal testing machine for tensile testing of welds
- Calipers or micrometer for measuring electrode tip diameter

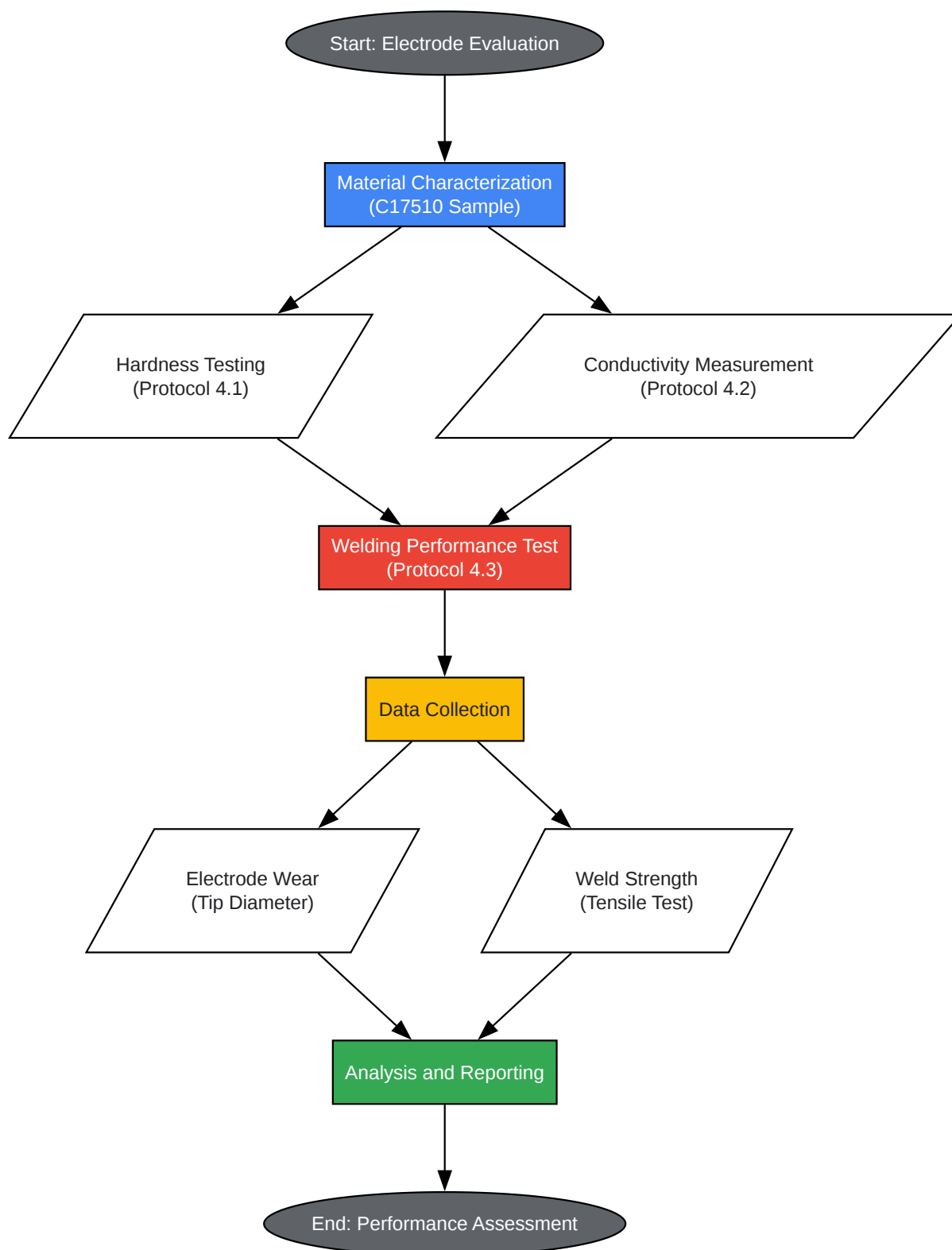
Procedure:

- Initial Setup:

- Install the new C17510 electrodes into the welding machine.
- Measure and record the initial tip diameter of the electrodes.
- Set the welding parameters (current, weld time, electrode force) according to the requirements for the workpiece material.^[9]
- Welding and Evaluation:
 - Perform a set number of welds (e.g., 1000 welds) on the workpiece material.
 - Periodically (e.g., every 100 welds), create a test weld coupon.
 - Visually inspect the welds for defects such as expulsion or inconsistent nugget size.
- Electrode Wear Measurement:
 - After the set number of welds, carefully remove the electrodes.
 - Measure the final tip diameter. The increase in diameter ("mushrooming") is a measure of wear.
- Weld Strength Testing:
 - Use the universal testing machine to perform a tensile-shear test on the weld coupons to determine the breaking strength of the welds.^[9]
- Data Analysis:
 - Plot the change in electrode tip diameter over the number of welds.
 - Plot the weld strength over the number of welds to assess the consistency of weld quality.
 - Compare the results to other electrode materials or different welding parameters.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive evaluation of C17510 resistance welding electrodes.



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Caption: Workflow for evaluating C17510 resistance welding electrodes.

Conclusion

C17510 (RWMA Class 3) is a high-performance alloy for resistance welding electrodes, particularly in applications that demand high strength and wear resistance. Its balance of mechanical and electrical properties makes it an ideal choice for welding high-resistance materials like stainless steel.[6] By following standardized protocols for material characterization and performance testing, researchers and engineers can effectively qualify and optimize the use of C17510 electrodes to ensure consistent weld quality and extended service life.

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